molecular formula C7H12N2O B1526809 3-Amino-1-cyclopropylpyrrolidin-2-one CAS No. 1251066-16-6

3-Amino-1-cyclopropylpyrrolidin-2-one

Cat. No.: B1526809
CAS No.: 1251066-16-6
M. Wt: 140.18 g/mol
InChI Key: XZXGBMLUQYFTKL-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones This compound features a cyclopropyl group attached to the pyrrolidin-2-one ring, which is further substituted with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of amino acids or their derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclopropylpyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The reactions of this compound can lead to the formation of a wide range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1-cyclopropylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents.

  • Cyclopropylamines: Compounds containing a cyclopropyl group attached to an amine.

  • Amino acids: Some amino acids, such as proline, have similar structures.

Uniqueness: 3-Amino-1-cyclopropylpyrrolidin-2-one is unique due to its combination of the cyclopropyl group and the pyrrolidin-2-one ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-amino-1-cyclopropylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-3-4-9(7(6)10)5-1-2-5/h5-6H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXGBMLUQYFTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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